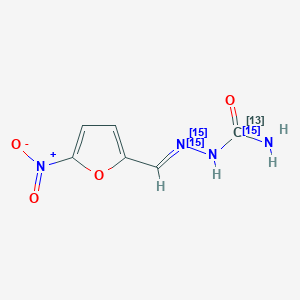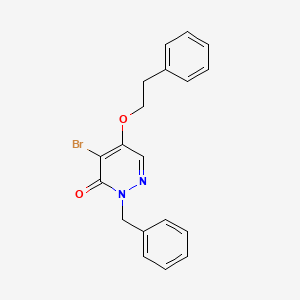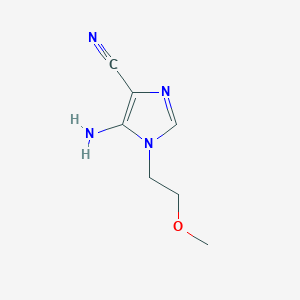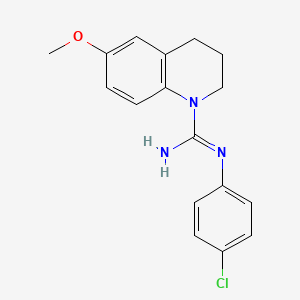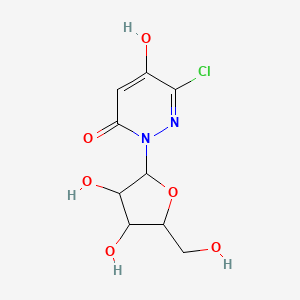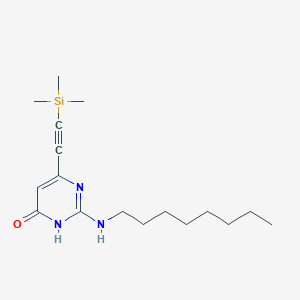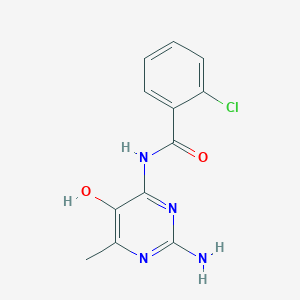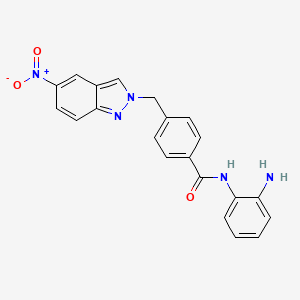
n-(2-Aminophenyl)-4-((5-nitro-2h-indazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide is a complex organic compound with the molecular formula C19H15N5O3 It is characterized by the presence of an aminophenyl group, a nitroindazole moiety, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitroindazole Moiety: The initial step involves the nitration of indazole to form 5-nitroindazole.
Aminophenyl Derivative Preparation: The next step is the preparation of the 2-aminophenyl derivative through amination reactions.
Coupling Reaction: The final step involves coupling the 5-nitroindazole with the 2-aminophenyl derivative using a suitable coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzamides or indazoles.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitroindazole moiety is known to interact with nitric oxide synthase, potentially inhibiting its activity and affecting nitric oxide production. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)-4-((5-nitro-1H-indazol-1-yl)methyl)benzamide: Similar structure but different indazole isomer.
N-(2-Aminophenyl)-4-((5-nitro-3H-indazol-3-yl)methyl)benzamide: Another isomer with different indazole positioning.
N-(2-Aminophenyl)-4-((5-nitro-2H-benzimidazol-2-yl)methyl)benzamide: Contains a benzimidazole moiety instead of indazole.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920314-33-6 |
|---|---|
Molekularformel |
C21H17N5O3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-[(5-nitroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17N5O3/c22-18-3-1-2-4-20(18)23-21(27)15-7-5-14(6-8-15)12-25-13-16-11-17(26(28)29)9-10-19(16)24-25/h1-11,13H,12,22H2,(H,23,27) |
InChI-Schlüssel |
QTYJJNQDRVQOII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



